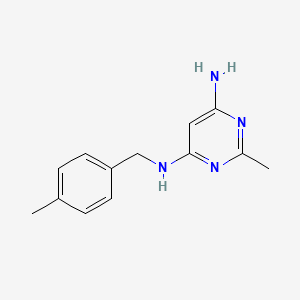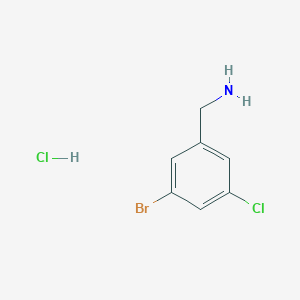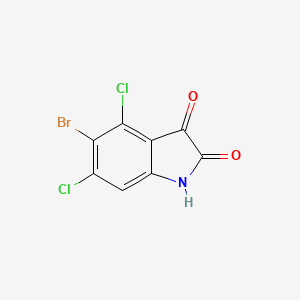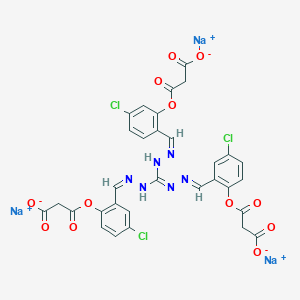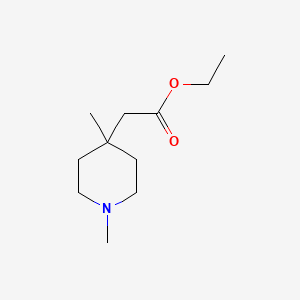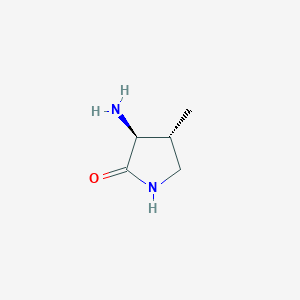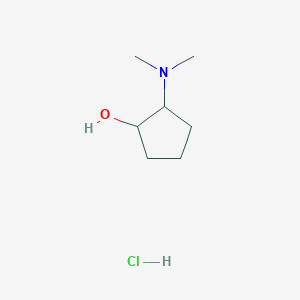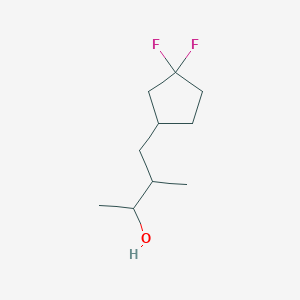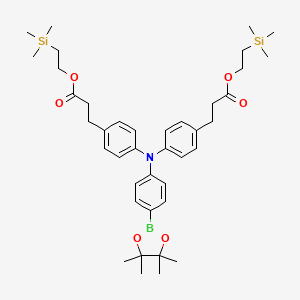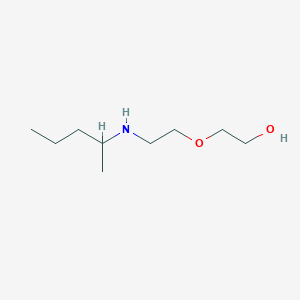
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol It is characterized by its unique structure, which includes an ethoxyethanol backbone with a pentan-2-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol typically involves the reaction of 2-(2-chloroethoxy)ethanol with pentan-2-ylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of various substituted ethoxyethanol derivatives.
Scientific Research Applications
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The ethoxyethanol backbone and the pentan-2-ylamino substituent play crucial roles in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Aminooxy)ethoxy)ethan-1-ol
- 2-(2-(Diethylamino)ethoxy)ethan-1-ol
- 2-(2-(Methoxy)ethoxy)ethan-1-ol
Uniqueness
2-(2-(Pentan-2-ylamino)ethoxy)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-[2-(pentan-2-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H21NO2/c1-3-4-9(2)10-5-7-12-8-6-11/h9-11H,3-8H2,1-2H3 |
InChI Key |
DWSMSAWPJWMQRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


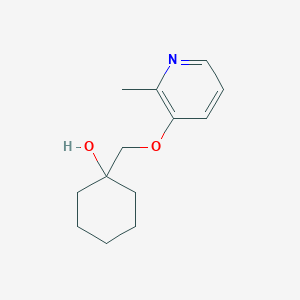
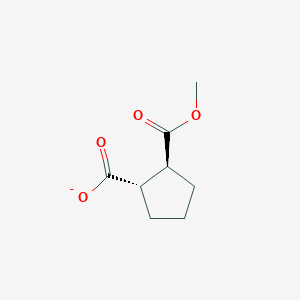
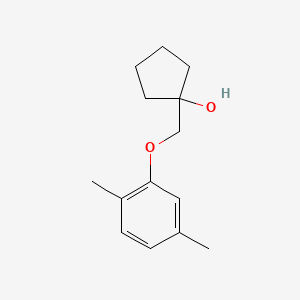
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
